DTP348

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dtp348 has been used in trials studying the treatment of Solid Tumors and Head and Neck Neoplasms.

CAIX Inhibitor this compound is an orally bioavailable, nitroimidazole-based sulfamide, carbonic anhydrase IX (CAIX) inhibitor with potential antineoplastic activity. Upon administration, CAIX inhibitor this compound inhibits tumor-associated CAIX, a hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible reaction and rapid interconversion of carbon dioxide and water to carbonic acid, protons, and bicarbonate ions. This prevents the acidification of the tumor's extracellular microenvironment and decreases the intracellular pH. This results in increased cell death in CAIX-expressing, hypoxic tumors. In addition, this compound, through its nitroimidazole moiety, is able to sensitize hypoxic tumor cells to irradiation. CAIX is overexpressed in various tumors and plays a key role in intra- and extracellular pH regulation, cancer cell progression, survival, migration and invasion.

Activité Biologique

DTP348 is a nitroimidazole-based compound that has garnered attention for its potential as an anticancer agent targeting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors under hypoxic conditions. This article summarizes the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and relevant case studies.

This compound functions primarily as a selective inhibitor of CA IX. The inhibition of CA IX is crucial because this enzyme facilitates the regulation of pH in tumor microenvironments, which is pivotal for tumor growth and survival under hypoxic conditions. By inhibiting CA IX, this compound disrupts the acidification process, thereby impairing tumor growth and enhancing the effectiveness of other anticancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against CA IX with an IC50 value of approximately 19.26 ± 1.97 µM . This indicates that this compound can effectively inhibit the enzyme in a concentration range that is achievable in clinical settings .

Moreover, this compound has been shown to reduce extracellular acidification in hypoxic conditions, which is a hallmark of aggressive tumor behavior. The compound's efficacy was evaluated alongside DTP338, revealing that both compounds significantly impaired tumor cell growth in various cancer cell lines .

In Vivo Studies

In vivo experiments using zebrafish embryos indicated that this compound has a high safety profile, with an LD50 value exceeding 3.5 mM , and no apparent toxicity observed below 300 µM . These findings suggest that this compound can be administered at therapeutic doses without significant adverse effects.

Safety Profile

The safety assessment of this compound involved toxicity screenings using zebrafish models. The results indicated minimal toxicity at therapeutic concentrations, making it a promising candidate for further development in cancer therapy. The alterations in zebrafish larvae movement at higher concentrations were noted but did not translate to significant toxicity at lower doses .

Case Studies and Clinical Trials

This compound is currently under investigation in clinical trials for its efficacy in treating solid tumors and head and neck neoplasms. A phase I clinical trial (NCT02216669) is evaluating the compound's safety and effectiveness when used in conjunction with radiotherapy for patients with advanced cancers . Preliminary results from related studies have shown that this compound enhances the sensitivity of CA IX-expressing tumors to conventional chemotherapeutics like doxorubicin .

Comparative Data Table

| Parameter | This compound | DTP338 |

|---|---|---|

| Chemical Class | Nitroimidazole | Nitroimidazole |

| IC50 (CA IX) | 19.26 ± 1.97 µM | 0.14 ± 0.02 µM |

| LD50 (Zebrafish) | >3.5 mM | >3.5 mM |

| Toxicity Threshold | <300 µM | <300 µM |

| Clinical Trials | Phase I (NCT02216669) | Phase I (NCT02216669) |

Propriétés

IUPAC Name |

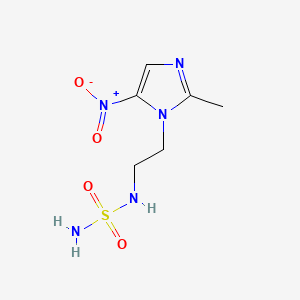

2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSMSXHPIYIKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383370-92-0 |

Source

|

| Record name | DTP-348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383370920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DTP-348 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DTP-348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HB46A9CNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of DTP348?

A: this compound is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) [, , ]. This enzyme is overexpressed in many types of solid tumors and plays a crucial role in regulating pH within the tumor microenvironment. By inhibiting CA IX, this compound disrupts this pH balance, leading to increased acidity and potentially hindering tumor growth and survival [, ].

Q2: How does the structure of this compound contribute to its activity?

A: While specific structure-activity relationship (SAR) studies for this compound are not detailed in the provided abstracts, it's known that its nitroimidazole moiety plays a role in sensitizing hypoxic tumor cells to radiation []. Additionally, as a sulfamide-based inhibitor, it likely interacts directly with the catalytic zinc ion within the CA IX active site, similar to other CA IX inhibitors [, ]. Further research on SAR would be valuable to understand how modifications to the this compound structure could impact its potency and selectivity.

Q3: What preclinical evidence supports the potential of this compound as an anticancer agent?

A: In vitro studies have demonstrated that this compound effectively inhibits CA IX activity in the nanomolar range and reduces extracellular acidification in hypoxic conditions []. Furthermore, research using zebrafish embryos showed that this compound displayed an IC50 of 19.26 ± 1.97 µM in inhibiting human CA IX activity in vivo []. While further research is necessary, these findings highlight the potential of this compound as a therapeutic agent for targeting CA IX in cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.